molecular formula C14H9F3N2 B1348221 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole CAS No. 400073-79-2

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole

Cat. No. B1348221
M. Wt: 262.23 g/mol
InChI Key: BZLJTCPNDNUPHL-UHFFFAOYSA-N
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Description

“2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” is a compound that contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to alter the chemical and physical properties of molecules .


Synthesis Analysis

While specific synthesis methods for “2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” are not available, benzimidazole derivatives are often synthesized via reactions involving o-phenylenediamine . The trifluoromethyl group can be introduced using various methods, such as the use of trifluoromethylphenylboronic acid in Suzuki-coupling reactions .


Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For instance, trifluoromethylphenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” would depend on its specific structure. Trifluoromethyl groups are known to influence properties such as lipophilicity, acidity, and metabolic stability .

Scientific Research Applications

Antiparasitic and Antimicrobial Applications

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole derivatives have shown promise in antiparasitic and antimicrobial applications. For instance, a study found that a benzimidazole prodrug caused significant morphological damage to Echinococcus multilocularis metacestodes, a causative agent of alveolar hydatid disease, suggesting potential for treating this condition (Walchshofer et al., 1990). Another study reported the synthesis of novel benzimidazole derivatives, which exhibited antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Vora & Vyas, 2019).

Corrosion Inhibition

Benzimidazole derivatives, including trifluoromethyl phenyl variants, have been investigated for their corrosion inhibition properties. A study evaluated these derivatives as inhibitors for mild steel corrosion in acidic solutions, suggesting their potential application in protecting metals from corrosion (Yadav et al., 2013).

Pharmacological Activity

Research into the pharmacological activity of trifluoromethyl-containing imidazo[1,2-a]benzimidazoles has revealed potential applications in pain relief, antiplatelet activity, and inhibiting certain enzymes. A study synthesized a series of these compounds and tested them for various pharmacological activities (Zhukovskaya et al., 2018).

Antioxidant Properties

Some benzimidazole derivatives have been studied for their antioxidant properties. A research found that certain derivatives exhibited significant inhibitory effects on lipid peroxidation in rat liver, highlighting their potential as antioxidants (Kuş et al., 2004).

Material Science Applications

In the field of material science, benzimidazole derivatives have been used in the synthesis of organic light-emitting diodes (OLEDs). A study reported the synthesis of bipolar molecules containing benzimidazole moieties for use in OLEDs, demonstrating the versatility of these compounds in advanced material applications (Ge et al., 2008).

Safety And Hazards

The safety and hazards associated with “2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” would depend on its specific properties. As a general guideline, it’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on “2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLJTCPNDNUPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347447
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole

CAS RN

400073-79-2
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
K Jayamoorthy, T Mohandas, P Sakthivel… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title molecule, C20H13F3N2, the benzimidazole unit is close to being planar [maximum deviation = 0.012 (1) Å] and forms dihedral angles of 31.43 (7) and 61.45 (9) with the 4-(…
Number of citations: 8 scripts.iucr.org
RP Patel, K SenthilKannan, R Hariharasuthan… - Brazilian Journal of …, 2021 - Springer
Nonlinear optical crystalline material is the fascinating tool for the optoelectronic devices and for phase-matched equipments, frequency matching circuits and etc. Present study portrays …
Number of citations: 33 link.springer.com
YK Yoon, MA Ali, TS Choon, S Arshad… - … Section E: Structure …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C23H17F3N2O2, contains two molecules. In one of the molecules, the phenyl and triflouromethyl-substituted benzene rings form dihedral …
Number of citations: 2 scripts.iucr.org
G Flora, K Senthilkannan, R Rengarajan… - Materials Today …, 2020 - Elsevier
TFMPHB full scale and nano precious ones are having significant propel on electronic capacity, stage blending, recurrence conditioning and forced correspondences and different …
Number of citations: 35 www.sciencedirect.com
YK Yoon, MA Ali, TS Choon, M Hemamalini… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C23H24F3N3O3, the morpholine ring adopts a chair conformation. The benzimidazole ring is approximately planar, with a maximum deviation of 0.028 (1) Å for …
Number of citations: 3 scripts.iucr.org
M Rajkumar - Materials Today: Proceedings, 2020 - Elsevier
TFMPHB macro and nano crystals are having substantial blow on electronic function, phase harmonizing, frequency toning and power communications and other utilities in bio and …
Number of citations: 2 www.sciencedirect.com
MS Krishnamurthy, NS Begum - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
In the title compound, C14H9F3N2, the mean planes of the benzimidazole ring system and the trifluoromethyl-substituted benzene ring form a dihedral angle of 30.1 (1). In the crystal, …
Number of citations: 7 scripts.iucr.org
R Chebolu, DN Kommi, D Kumar… - The Journal of …, 2012 - ACS Publications
Hydrogen-bond-driven electrophilic activation for selectivity control during competitive formation of 1,2-disubstituted and 2-substituted benzimidazoles from o-phenylenediamine and …
Number of citations: 113 pubs.acs.org
KY Yeong, CW Ang, MA Ali, H Osman… - Medicinal Chemistry …, 2017 - Springer
The emergence of drug-resistant strains in recent years has fueled the epidemic of tuberculosis. This necessitates the development of new chemical scaffolds to curb resistant …
Number of citations: 21 link.springer.com
YK Yoon, MA Ali, AC Wei, TS Choon, R Ismail - European journal of …, 2015 - Elsevier
A total of 51 novel benzimidazoles were synthesized by a 4-step reaction starting from basic compound 4-fluoro-3-nitrobenzoic acid under relatively mild reaction conditions. The …
Number of citations: 54 www.sciencedirect.com

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